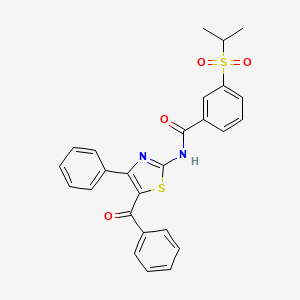
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of the compound . For instance, benzamide derivatives have been synthesized for potential biological applications and screened for their inhibitory potential against various enzymes . Additionally, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have been reported, indicating the relevance of the thiazolyl benzamide scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the use of starting materials that are of interest in drug chemistry, such as 4-aminophenazone . The synthesis of closely related compounds, such as N-substituted isothiazol-3(2H)-ones from N-substituted 3-benzoylpropionamides, has been described, which involves the formation of N-substituted 5-benzoylisothiazol-3(2H)-ones . These methods could potentially be adapted for the synthesis of "N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide."
Molecular Structure Analysis
Crystal structure analysis, spectral IR, NMR, UV-Vis investigations, and computational methods such as DFT calculations are commonly used to characterize the molecular structure of benzamide derivatives . For example, the crystal structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been determined using X-ray diffraction, and its molecular structure has been compared with computed geometries .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can lead to various chemical transformations. For instance, 5-benzoyl-3-isothiazolinones can undergo ring opening, loss of sulfur, and subsequent ring closure when reacted with malonate carbanions . Such reactions could be relevant to the chemical behavior of "N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their spectroscopic characteristics, thermal stability, and biological activity, are important for their potential applications. Spectroscopic studies and DFT calculations have been used to investigate new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which could provide insights into the properties of the compound .
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
One significant application of this compound is in studying its metabolism and pharmacokinetics. For example, a study on the disposition and metabolism of SB-649868, a compound with a similar benzoyl moiety, in humans has shown its comprehensive metabolic pathway and elimination via feces and urine, highlighting its potential for insomnia treatment (Renzulli et al., 2011). This study contributes to understanding the biotransformation and pharmacokinetic profiles of such compounds, providing a basis for their therapeutic applications.
Therapeutic Potential
The therapeutic potential of compounds structurally related to N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide has been explored in various studies. For instance, the anxiolytic effects of arylpiperazine derivatives containing isonicotinic and picolinic nuclei suggest a direct involvement of 5-HT1A receptors and an indirect involvement of the GABAergic system, indicating potential applications in anxiety disorder treatments (Kędzierska et al., 2019).
Diagnostic Applications
Additionally, compounds with benzamide groups have been utilized in diagnostic applications. For example, sigma receptor scintigraphy with radiolabeled benzamides, such as P-(123)I-MBA, has been investigated for visualizing primary breast tumors in vivo, demonstrating the potential of benzamide derivatives in cancer diagnosis (Caveliers et al., 2002).
Antimicrobial and Antiproliferative Effects
Research has also focused on the antimicrobial and antiproliferative effects of benzoyl peroxide combinations, which, while not directly mentioning N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide, illustrate the broader applications of benzoyl compounds in treating acne and reducing antibiotic-resistant strains of bacteria (Eady et al., 1996).
Propiedades
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S2/c1-17(2)34(31,32)21-15-9-14-20(16-21)25(30)28-26-27-22(18-10-5-3-6-11-18)24(33-26)23(29)19-12-7-4-8-13-19/h3-17H,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDNQIHSFNFDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2548914.png)
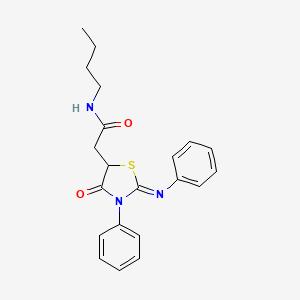
![5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2548918.png)
![ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2548919.png)
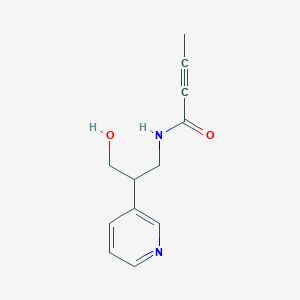
![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)
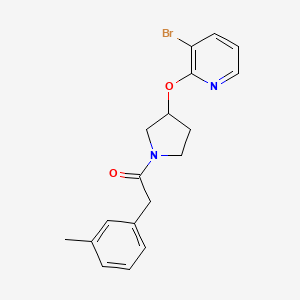
![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

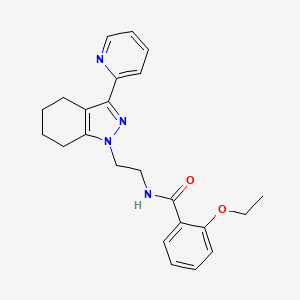
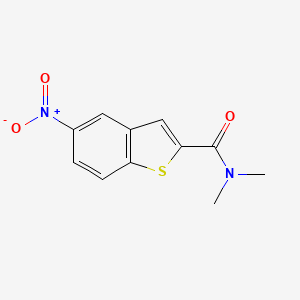
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)
![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)